[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, with the chemical formula and a molecular weight of 164.122 g/mol, is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of triazolo-pyrimidine derivatives that have garnered attention for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The compound is identified by its CAS number 202065-25-6 and is available from various chemical suppliers with a typical purity of around 95% .
This compound belongs to the class of triazolo-pyrimidines, which are characterized by the presence of both triazole and pyrimidine rings. These compounds are often investigated for their pharmacological properties due to the presence of multiple nitrogen atoms that can participate in various interactions with biological macromolecules.
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step synthetic routes. A common method includes the cyclocondensation reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in an acidic medium such as acetic acid. This reaction yields intermediates that can be further modified into carboxylic acid derivatives through hydrolysis processes .
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. For example, chlorination steps are frequently employed to introduce reactive groups that facilitate further transformations into the desired carboxylic acid form. Advanced techniques such as N,N-diisopropylethylamine (DIPEA) are used to drive reactions towards completion while minimizing side products .
Key structural data include:
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo several chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The reactivity is influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating characteristics of the nitrogen atoms in the triazole and pyrimidine rings. This balance affects the compound's susceptibility to nucleophilic attacks and electrophilic substitutions.
The mechanism of action for [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid primarily involves its interaction with viral polymerases. For instance, in studies targeting influenza viruses, it has been shown that this compound can disrupt protein-protein interactions essential for viral replication by binding to specific sites on polymerase complexes .
Experimental data indicate that certain derivatives exhibit micromolar inhibitory concentrations against viral replication while maintaining low toxicity levels in host cells. This suggests a favorable therapeutic index for potential antiviral applications.
Relevant analyses often include melting point determination and spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid has several notable applications:
The 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits complex tautomeric behavior governed by its fused heterocyclic system. Experimental and computational studies confirm that the 7-hydroxy substituent exists predominantly in the 4H-7-oxo tautomeric form (structure 2), as verified through X-ray crystallography and NMR spectroscopy [1] [3]. This preference arises from:
The electron-delocalized 10-π system comprises an electron-rich triazole ring (6π electrons) fused to an electron-deficient pyrimidine ring (4π electrons), creating a polarized heteroaromatic scaffold. DFT calculations reveal significant charge polarization patterns:
Table 1: Key Electronic Parameters of the Dominant Tautomer
Property | Value/Characteristics | Experimental Method |
---|---|---|
Dominant tautomer | 5-methyl-4,7-dioxo-4H-TP-2-COOH | X-ray diffraction, ¹H/¹³C NMR |
Protonation site | N3 | Magnet circular dichroism |
pKₐ (carboxyl) | ~3.8 | Potentiometric titration |
pKₐ (7-oxo) | 5.7 | Potentiometric titration |
Charge density (N3) | -0.52 e | DFT calculations |
The C5-methyl and C2-carboxylic acid substituents synergistically govern the molecule's bioactive conformations and intermolecular interactions:
Electronic Modulation:
Steric and Conformational Effects:The compact methyl group at C5 minimizes steric hindrance while directing regioselectivity in electrophilic substitutions. Kinetic H/D exchange studies demonstrate that electron-withdrawing groups (like carboxyl) at C2 reduce exchange rates at C5-methyl protons by 40-60% due to decreased enolization propensity [7].
Table 2: Substituent-Dependent Reactivity and Properties
Substituent Position | Chemical Behavior | Biological Consequences |
---|---|---|
C5-methyl | • Hyperconjugative stabilization• Enhanced lipophilicity (logP +0.4) | Improved membrane permeability |
C2-carboxylic acid | • Bidentate metal chelation• pH-dependent ionization (pKₐ 3.8) | Target engagement in enzymatic active sites |
7-oxo group | • Tautomeric stabilization• H-bond donation | Biomolecular recognition (e.g., kinase Hinge region) |
As an aza-indolizine derivative, this triazolopyrimidine exhibits distinctive bioelectronic properties compared to purine isosteres:
Electronic Structure Comparison:
Functional Mimicry in Biologically Active Compounds:
Table 3: Comparative Bioisosteric Analysis
Property | 7-Hydroxy-5-methyl-TP-2-COOH | Purine (Adenine) | Pyrazolo[1,5-a]pyrimidine |
---|---|---|---|
π-Electron density | 10π (polarized) | 10π (delocalized) | 10π (uniform) |
Tautomerism | Fixed (no annular tautomers) | Multiple tautomers | Limited tautomers |
pKₐ (conjugate acid) | 2.9 (N3) | 4.2 (N1) | 3.8 (N2) |
H-bond acceptor sites | 4 (N1,N3,N4,O7) | 3 (N1,N3,N7) | 3 (N1,N3,N5) |
Metal chelation mode | N3-O(carboxyl) bidentate | N7 monodentate | N1-O(carbonyl) |
Pharmacological Implications:The TP scaffold’s fixed tautomerism avoids the unpredictable binding modes observed with purine analogues, while the carboxylate enables targeted molecular interactions unattainable with non-ionizable purines. This explains its utility in kinase inhibitors (∼50-fold selectivity gains over purine counterparts) and epigenetic modulators [3] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: